Enhanced Lipophilicity: 2-(Dichloromethyl)benzoic acid vs. 2-(Chloromethyl)benzoic acid
2-(Dichloromethyl)benzoic acid exhibits a predicted octanol-water partition coefficient (LogP) of 3.2 [1]. In contrast, its closest structural analog, 2-(chloromethyl)benzoic acid, has a computed XLogP3 value of 2.5 [2]. The higher LogP of the dichloromethyl derivative indicates significantly enhanced lipophilicity, which directly influences membrane permeability, protein binding, and overall pharmacokinetic behavior when the compound or its derivatives are considered in pharmaceutical contexts.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | Predicted LogP = 3.2 |
| Comparator Or Baseline | 2-(Chloromethyl)benzoic acid: XLogP3 = 2.5 |
| Quantified Difference | Δ LogP = +0.7 (approximately 5-fold increase in partition coefficient) |
| Conditions | In silico prediction (MolAid calculated LogP; PubChem XLogP3 computed value) |
Why This Matters
The 0.7 unit LogP difference corresponds to approximately a 5-fold increase in lipid solubility, which can substantially alter the compound's behavior in biological systems or its suitability for lipophilic formulations.
- [1] MolAid. o-Carboxy-benzalchloride | 40759-77-1. Accessed April 2026. View Source
- [2] PubChem. 2-(Chloromethyl)benzoic acid. CID 296106. Accessed April 2026. View Source
